
1-Formamidocyclopropane-1-carboxylic acid
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Overview
Description
1-Formamidocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₅H₇NO₃ It is a derivative of cyclopropane, characterized by the presence of a formamido group and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
The synthesis of 1-formamidocyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Chemical Reactions Analysis
1-Formamidocyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common reagents used in these reactions include thionyl chloride for forming acid chlorides and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Formamidocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Mechanism of Action
The mechanism of action of 1-formamidocyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Formamidocyclopropane-1-carboxylic acid can be compared with other similar compounds:
1-Aminocyclopropane-1-carboxylic Acid: This compound is a direct precursor of ethylene and plays a significant role in plant physiology.
Cyclopropane Derivatives: Other cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid, share structural similarities but differ in functional groups and biological activities.
Biological Activity
1-Formamidocyclopropane-1-carboxylic acid (FCCA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, related to 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role in various biochemical pathways, particularly in plants where it is involved in ethylene biosynthesis. This article explores the biological activity of FCCA, highlighting its mechanisms, effects, and potential applications based on diverse research findings.
FCCA is structurally similar to ACC and is hypothesized to influence ethylene production in plants. Ethylene is a critical plant hormone that regulates growth, development, and responses to environmental stimuli. The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase, which requires FCCA as a substrate under certain conditions. The detailed mechanism involves the binding of FCCA to the active site of ACC oxidase, facilitating the conversion process.
Key Enzymatic Pathways
- ACC Synthase (ACS) : FCCA may modulate the activity of ACS, which catalyzes the formation of ACC from S-adenosylmethionine (SAM).
- ACC Oxidase (ACCO) : FCCA can act as an inhibitor or enhancer of ACCO activity, influencing ethylene production rates depending on its concentration and environmental factors.
Biological Effects
The biological effects of FCCA can be categorized into several key areas:
1. Plant Growth Regulation
FCCA has been shown to affect various growth parameters in plants:
- Root Development : Enhanced root elongation and branching.
- Fruit Ripening : Accelerated ripening processes through increased ethylene production.
- Stress Responses : Modulation of plant responses to biotic and abiotic stresses.
2. Antimicrobial Activity
Recent studies indicate that FCCA exhibits antimicrobial properties against certain pathogens:
- Bacterial Inhibition : Inhibits growth of specific bacteria by disrupting their metabolic pathways.
- Fungal Resistance : Enhances resistance in plants against fungal infections by promoting ethylene-mediated defense mechanisms.
Research Findings and Case Studies
Study | Findings | Methodology |
---|---|---|
Honma & Shimomura (1978) | Identified metabolic pathways involving FCCA in plants | Biochemical assays on plant tissues |
Boller et al. (1979) | Demonstrated the role of FCCA in ethylene biosynthesis | Enzyme kinetics studies |
Tsuchisaka et al. (2009) | Explored tissue-specific expression patterns of ACS influenced by FCCA | Genetic analysis using knockout mutants |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted how modifications to the FCCA structure can influence its biological activity:
- Functional Groups : The presence of specific functional groups enhances binding affinity to target enzymes.
- Steric Effects : Alterations in molecular geometry affect the inhibitory or stimulatory effects on ACC oxidase.
Q & A
Q. Basic: What synthetic methodologies are established for 1-Formamidocyclopropane-1-carboxylic acid, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves cyclopropanation of precursor molecules using catalysts like palladium or copper complexes. For example, 1-Aminocyclopropane-1-carboxylic acid (ACC) derivatives are synthesized via nucleophilic substitution or ring-closure reactions under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., aqueous vs. organic phases) and reaction time to minimize by-products. Purification via ion-exchange chromatography or recrystallization improves yield (>80%) and purity (>95%) .
Q. Advanced: What mechanistic insights exist for the decomposition of fluorinated ACC derivatives, and how do these pathways affect bioactivity?
Answer:
Fluorinated derivatives, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, undergo pH-dependent decomposition via ring-opening mechanisms. Kinetic studies using NMR and mass spectrometry reveal that fluorine substituents stabilize transition states, slowing decomposition rates by 2–3-fold compared to non-fluorinated analogs. This stabilization enhances their efficacy as inhibitors of ACC deaminase, a key enzyme in ethylene biosynthesis .
Q. Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy: 1H- and 13C-NMR confirm cyclopropane ring geometry and formamide substitution patterns (e.g., coupling constants J=4.8–5.2Hz) .
- X-ray Crystallography: Resolves spatial arrangements, with bond angles (~60°) characteristic of cyclopropane strain .
- HPLC-MS: Quantifies purity (>98%) and detects degradation products using reverse-phase C18 columns .
Q. Advanced: How do environmental stressors influence ACC conversion to ethylene in plants, and what models study this?
Answer:
ACC oxidase (ACO) activity, which converts ACC to ethylene, increases under hypoxia or pathogen stress. Experimental models include:
- Arabidopsis mutants: ACO-overexpressing lines show 3× higher ethylene emission under salt stress.
- Gas Chromatography: Measures ethylene levels in headspace samples (detection limit: 0.1 ppm).
- Transcriptomics: Identifies stress-responsive ACO isoforms (e.g., ACO2 upregulation by 5-fold under drought) .
Q. Basic: What protocols ensure stability during storage and handling of ACC derivatives?
Answer:
- Storage: Keep at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid exposure to moisture, which accelerates hydrolysis .
- Handling: Use inert atmospheres (N2/Ar) during synthesis. Static discharge risks are mitigated via grounded equipment .
Q. Advanced: How does cyclopropane ring strain modulate ACC reactivity in peptide chemistry?
Answer:
The ring strain (~27 kcal/mol) increases electrophilicity, enabling nucleophilic attacks at the amide carbonyl. Quantitative studies use:
- Kinetic Isotope Effects (KIE): 2H-labeling shows rate enhancements (kcat/KM ≈ 103) in peptide bond formation.
- Computational Modeling: DFT calculations predict transition-state geometries for cyclopropane ring-opening in enzymatic active sites .
Q. Basic: What role does ACC play in microbial ecology, and how is this studied?
Answer:
ACC serves as a nitrogen source for soil microbes (e.g., Pseudomonas spp.). Methods include:
- Stable Isotope Probing (SIP): 15N-ACC tracks microbial assimilation via GC-MS.
- Metagenomics: Identifies ACC deaminase genes (e.g., acdS) in rhizosphere communities .
Q. Advanced: What strategies resolve contradictions in ACC’s dual role as a ethylene precursor and signaling molecule?
Answer:
Properties
CAS No. |
42303-43-5 |
---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
1-formamidocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-6-5(1-2-5)4(8)9/h3H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
UPIUTCMVUPFJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)NC=O |
Origin of Product |
United States |
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